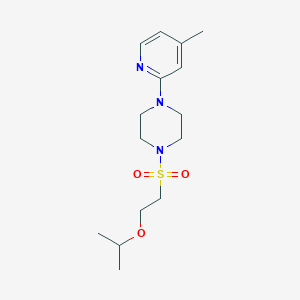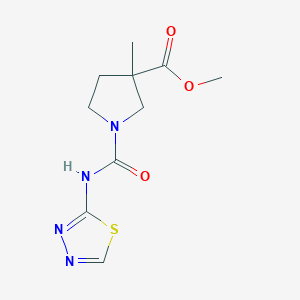![molecular formula C18H21FN4O3 B7143002 2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7143002.png)
2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring, the introduction of the 4-fluorophenyl group, and the construction of the oxadiazole ring. The final step involves the acylation of the piperidine nitrogen with N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-[1-[2-(4-chlorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide
- 2-[5-[1-[2-(4-bromophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide
Uniqueness
What sets 2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide apart from similar compounds is the presence of the 4-fluorophenyl group, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
2-[5-[1-[2-(4-fluorophenyl)acetyl]piperidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3/c1-20-16(24)10-15-21-18(26-22-15)13-3-2-8-23(11-13)17(25)9-12-4-6-14(19)7-5-12/h4-7,13H,2-3,8-11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCFQCELHICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NOC(=N1)C2CCCN(C2)C(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B7142939.png)
![4-methyl-N-[[6-(2-methylmorpholin-4-yl)pyridin-3-yl]methyl]pyridin-2-amine](/img/structure/B7142944.png)

![1-[2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one](/img/structure/B7142958.png)
![3,5-dimethyl-N-[3-(1-methyltetrazol-5-yl)phenyl]-1-propylpyrazole-4-carboxamide](/img/structure/B7142962.png)

![4-Hydroxy-6-methyl-1-[2-[2-(1-methylpyrrol-2-yl)azepan-1-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7142971.png)
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(1-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B7142975.png)

![2-[5-(1-benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-methylacetamide](/img/structure/B7142995.png)
![2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide](/img/structure/B7143011.png)
![5-[3-(3,4-Dichlorophenoxy)pyrrolidin-1-yl]-1-methyltetrazole](/img/structure/B7143017.png)
![5-[(1,3-Thiazol-4-ylmethylcarbamoylamino)methyl]oxolane-2-carboxamide](/img/structure/B7143020.png)
